molecular formula C16H21F3N2O3 B6596450 Tolprocarb CAS No. 911499-62-2

Tolprocarb

Cat. No.: B6596450
CAS No.: 911499-62-2
M. Wt: 346.34 g/mol
InChI Key: RSOBJVBYZCMJOS-CYBMUJFWSA-N
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Description

Tolprocarb is a novel fungicide developed by Mitsui Chemicals Agro, Inc. in Tokyo, Japan. It was discovered as a new oomycete fungicide with a unique mode of action distinct from conventional melanin biosynthesis inhibitors. This compound is particularly effective against the rice blast fungus, Magnaporthe grisea, and has shown potent and highly controlled effects on this pathogen .

Biochemical Analysis

Biochemical Properties

Tolprocarb functions as a melanin biosynthesis inhibitor by targeting polyketide synthase, an enzyme crucial for the synthesis and cyclization of pentaketides in the melanin biosynthetic pathway . This inhibition prevents the formation of melanin, which is essential for the pathogenicity of Magnaporthe grisea . Additionally, this compound has been shown to induce systemic acquired resistance in plants by activating pathogenesis-related genes such as PR-1a in Arabidopsis thaliana and PBZ1, β-1,3-glucanase, and chitinase 1 in rice .

Cellular Effects

This compound influences various cellular processes in plants. It enhances systemic acquired resistance by inducing the expression of defense-related genes in the salicylic acid signaling pathway . This activation leads to increased production of pathogenesis-related proteins and diterpene phytoalexins, which help in defending against fungal and bacterial pathogens . This compound also affects the melanization of appressoria in Magnaporthe grisea, reducing its ability to penetrate host cell walls .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting polyketide synthase, which is responsible for the synthesis of 1,3,6,8-tetrahydroxynaphthalene, a precursor in the melanin biosynthesis pathway . This inhibition disrupts the formation of melanin, thereby reducing the pathogenicity of Magnaporthe grisea . Additionally, this compound induces systemic acquired resistance by activating the expression of pathogenesis-related genes through the salicylic acid signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The fungicide remains stable and effective in inhibiting melanin biosynthesis and inducing systemic acquired resistance for extended periods . Its long-term effects on cellular function and potential degradation products have not been extensively studied .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the fungicide exhibits low toxicity in mammals . Acute oral and dermal toxicity studies in rats have shown that this compound has a high safety margin, with no significant adverse effects observed at high doses

Metabolic Pathways

This compound is involved in the melanin biosynthesis pathway, where it inhibits polyketide synthase . This enzyme catalyzes the synthesis and cyclization of pentaketides, which are essential precursors for melanin production . By inhibiting this pathway, this compound effectively reduces the pathogenicity of Magnaporthe grisea .

Transport and Distribution

This compound is absorbed and distributed within plant tissues, where it exerts its fungicidal effects . It is transported systemically, allowing it to reach various parts of the plant and provide protection against fungal pathogens . The specific transporters or binding proteins involved in its distribution have not been identified .

Subcellular Localization

The subcellular localization of this compound within plant cells has not been extensively studied. Its ability to induce systemic acquired resistance suggests that it may interact with specific compartments or organelles involved in the salicylic acid signaling pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolprocarb is synthesized through a series of chemical reactions involving the incorporation of trifluoroethyl and benzoyl groups into a carbamate structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yields and purity. The process includes:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

    Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tolprocarb undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Tolprocarb has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tolprocarb

This compound is unique due to its dual mode of action: inhibition of polyketide synthase and induction of systemic acquired resistance. This dual action makes it highly effective against a broad spectrum of fungal and bacterial diseases and reduces the risk of resistance development .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylbenzoyl)amino]butan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c1-10(2)13(21-15(23)24-9-16(17,18)19)8-20-14(22)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,20,22)(H,21,23)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOBJVBYZCMJOS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C(C)C)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC[C@H](C(C)C)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020382
Record name Tolprocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911499-62-2
Record name Tolprocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911499-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolprocarb
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911499622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolprocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylphenyl)formamido]butan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPROCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4C9RC8LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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